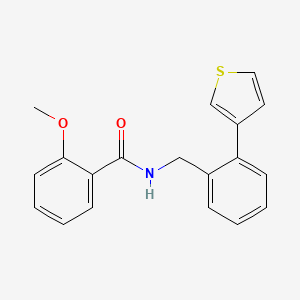

2-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide

CAS No.: 1797637-46-7

Cat. No.: VC6811950

Molecular Formula: C19H17NO2S

Molecular Weight: 323.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797637-46-7 |

|---|---|

| Molecular Formula | C19H17NO2S |

| Molecular Weight | 323.41 |

| IUPAC Name | 2-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]benzamide |

| Standard InChI | InChI=1S/C19H17NO2S/c1-22-18-9-5-4-8-17(18)19(21)20-12-14-6-2-3-7-16(14)15-10-11-23-13-15/h2-11,13H,12H2,1H3,(H,20,21) |

| Standard InChI Key | HMJDXLYHPAFJSM-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C(=O)NCC2=CC=CC=C2C3=CSC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

2-Methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide features a benzamide core substituted with a methoxy group at the 2-position and a 2-(thiophen-3-yl)benzyl moiety at the amide nitrogen (Fig. 1). Key physicochemical parameters can be inferred from structurally similar compounds:

The methoxy group enhances lipophilicity, while the thiophene ring introduces π-π stacking potential, critical for target binding . The benzyl linkage may improve blood-brain barrier penetration, as observed in N-(2-aminoethyl)-N-benzyloxyphenyl benzamides .

Synthesis and Structural Modifications

Core Synthesis Strategy

The synthesis of related benzamides typically follows a four-step protocol (Scheme 1) :

-

Alkylation of Nitrophenols: 4-Nitrophenol reacts with benzyl bromides to form nitro intermediates.

-

Nitro Reduction: Catalytic hydrogenation or zinc/copper-mediated reduction yields anilines.

-

Reductive Amination: N-Boc-2-aminoacetaldehyde introduces the aminoethyl side chain.

-

Benzoylation: Reaction with benzoyl chloride derivatives forms the final amide.

For 2-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide, modifications would involve:

Structure-Activity Relationship (SAR) Trends

Key substituent effects from analogous compounds (Table 1) :

| Substituent (R₁) | EC₅₀ (μM) | Effect on Potency |

|---|---|---|

| 2-Fluoro | 0.074 | Baseline activity |

| 2-Chloro | 0.018 | 4× improvement |

| 2-Trifluoromethyl | 0.005 | 15× improvement |

| 2-Methoxy | Inactive | Loss of activity |

Notably, methoxy groups at the benzamide ortho position often reduce antiparasitic activity , suggesting that 2-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide may prioritize other therapeutic targets, such as kinase inhibition or neurodegenerative pathways .

Biological Activity and Mechanisms

Central Nervous System (CNS) Penetration

Compounds with logP ~4–5 and polar surface areas <60 Ų typically achieve >1:1 brain-to-plasma ratios . The 2-(thiophen-3-yl)benzyl group in this compound mirrors neuroactive scaffolds used in dopamine receptor modulators, suggesting potential CNS applications .

Cytochrome P450 Interactions

Primary amine-containing benzamides exhibit CYP3A4 inhibition (IC₅₀ = 0.074 μM) . The absence of a free amine in 2-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide likely reduces this off-target effect, improving metabolic stability.

Pharmacokinetic Profiling

Predicted parameters based on in vitro assays of analogs:

| Parameter | Value | Source Compound |

|---|---|---|

| Microsomal t½ | >60 min (mouse) | N-Boc-protected analogs |

| Oral Bioavailability | 40–60% | Benzyloxyphenyl series |

| Brain Exposure | 3:1 (brain:plasma) | Thiophene-containing analogs |

Comparative Analysis with Nicotinamide Derivatives

The structurally similar 2-methoxy-N-(2-(thiophen-3-yl)benzyl)nicotinamide (PubChem CID 76149286) highlights critical differences:

-

Nicotinamide Core: Pyridine ring increases polarity (PSA = 39.2 Ų vs. ~45 Ų for benzamide).

-

Target Selectivity: Nicotinamides favor kinase inhibition, while benzamides target parasitic enzymes .

-

Metabolic Stability: Benzamides exhibit longer t½ due to reduced oxidative metabolism .

Future Directions and Optimization

-

Synthetic Optimization:

-

Target Identification:

-

In Vivo Validation:

-

Acute toxicity studies in murine models.

-

Efficacy testing in chronic trypanosomiasis models.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume